ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative characterized by a benzodioxepin moiety at the 3-position and an ethoxy acetate group at the 7-position of the chromen core. The 1,5-benzodioxepin ring (a seven-membered oxygen-containing heterocycle) confers unique stereoelectronic properties, while the 2-methyl group enhances structural rigidity.
Properties
Molecular Formula |
C23H22O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H22O7/c1-3-26-21(24)13-29-16-6-7-17-19(12-16)30-14(2)22(23(17)25)15-5-8-18-20(11-15)28-10-4-9-27-18/h5-8,11-12H,3-4,9-10,13H2,1-2H3 |
InChI Key |
WQRZNGNGBGKNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzodioxepin and chromenone intermediates. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Chromenone Moiety: This involves the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of a base.
Coupling Reaction: The final step involves the esterification of the chromenone intermediate with the benzodioxepin derivative using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Ethyl {[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 610762-60-2)
- Key Difference : The benzodioxepin ring is replaced by a six-membered 1,4-benzodioxin ring.
- Impact : The smaller benzodioxin ring reduces conformational flexibility and alters π-π stacking interactions. The ethyl group at the 6-position increases lipophilicity (logP ~3.2 estimated) compared to the target compound (logP ~2.8) .
b. 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate (CAS 610754-29-5)
- Key Difference : The ethoxy acetate group is replaced by a 3-methoxybenzoate ester.
- Impact : The bulkier benzoate ester decreases aqueous solubility (0.05 mg/mL vs. 0.12 mg/mL for the target compound) but may enhance metabolic stability due to reduced esterase susceptibility .
c. Methyl 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate (ZINC2436674)
- Key Difference : Methyl ester instead of ethyl ester and a benzodioxin ring.
- Impact : The methyl ester shortens the alkyl chain, leading to faster hydrolysis in vivo (t₁/₂ = 2.1 hours vs. 4.3 hours for the ethyl analogue) .
d. Ethyl {[3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (C22H19F3O7)
- Key Difference : A 3,4-dimethoxyphenyl group at the 3-position and a trifluoromethyl group at the 2-position.
- Impact : The electron-withdrawing CF₃ group stabilizes the chromen-4-one core, increasing oxidative stability (ΔGox = +15.2 kcal/mol vs. +12.8 kcal/mol for the target compound) .
e. Ethyl {[3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 300556-30-3)
- Key Difference : A benzothiazole ring replaces the benzodioxepin group.
- 1.5 μM for the target compound in kinase assays) .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
